2-((6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyethyl)acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine core substituted with a butyl group at position 6, methyl groups at positions 1 and 3, and a thioether-linked N-(2-methoxyethyl)acetamide moiety at position 3. However, direct biological data for this specific compound are absent in the provided evidence; insights are derived from structurally analogous compounds.
Properties
IUPAC Name |
2-(6-butyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-5-6-7-12-10-20-16-14(17(24)22(3)18(25)21(16)2)15(12)27-11-13(23)19-8-9-26-4/h10H,5-9,11H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUCPQDTXVUHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C2C(=C1SCC(=O)NCCOC)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide is a thiazole derivative with potential biological significance. Its structure features a thiazole ring, a phenyl group, and an acetamido moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and comparison with similar compounds.
Chemical Structure and Properties
The chemical structure of 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O2S |
| Molecular Weight | 308.41 g/mol |
| CAS Number | 946211-56-9 |
| LogP | 3.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring may act as a pharmacophore, enabling binding to enzymes or receptors involved in various biochemical pathways. The cyclopentylacetamido group enhances the compound's lipophilicity and may improve its bioavailability.
Potential Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in inflammatory and cancer pathways.
- Receptor Binding : It may interact with specific receptors, modulating their activity and influencing cellular responses.
Biological Activity
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of thiazole compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the cyclopentylacetamido moiety may enhance this effect through increased affinity for cancer cell receptors.
Anti-inflammatory Effects
Thiazole derivatives are known for their anti-inflammatory properties. The compound has been tested in vitro for its ability to reduce pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Antimicrobial Properties
Preliminary studies indicate that the compound may possess antimicrobial activity against various bacterial strains. This property is significant for developing new antibiotics amid rising antibiotic resistance.
Case Studies
- Anticancer Study : A recent study evaluated the effects of 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide on breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation.
- Anti-inflammatory Study : In an experimental model of arthritis, administration of the compound led to a significant reduction in joint swelling and inflammatory markers compared to control groups.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other thiazole derivatives.
| Compound Name | Biological Activity |
|---|---|
| 2-{[5-(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl-N-methylacetamide | Antimicrobial |
| 2-{[5-(phenylthiazol-4-yl)methyl]-1H-pyrazole} | Anticancer |
The presence of the cyclopentylacetamido group in our compound differentiates it from others, potentially enhancing its biological activity through improved receptor interactions.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differences are summarized below:
Key Observations :
- The methoxyethyl acetamide group increases polarity vs. benzyl (Compound 5.12) or ester (Compound 1) substituents, which may improve aqueous solubility .
Physicochemical and Spectroscopic Properties
- NMR Data :
- The methoxyethyl group in the target compound would produce distinct signals:
- δ ~3.3–3.5 ppm (OCH3, singlet) and δ ~3.4–3.7 ppm (CH2O, multiplet) in $^1$H NMR.
Solubility :
- The methoxyethyl group likely enhances water solubility vs. ethyl ester (Compound 1) or benzyl (Compound 5.12) groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
